molecular formula C12H11ClN2O3S3 B4695670 2-{[5-Chloro-4-(4-methylbenzenesulfonyl)-1,3-thiazol-2-yl]sulfanyl}acetamide

2-{[5-Chloro-4-(4-methylbenzenesulfonyl)-1,3-thiazol-2-yl]sulfanyl}acetamide

Cat. No.: B4695670
M. Wt: 362.9 g/mol
InChI Key: SZLFMGWVXHVDAT-UHFFFAOYSA-N
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Description

2-{[5-Chloro-4-(4-methylbenzenesulfonyl)-1,3-thiazol-2-yl]sulfanyl}acetamide is a synthetic heterocyclic compound featuring a 1,3-thiazole core functionalized with both a methylbenzenesulfonyl group and a sulfanylacetamide chain. This molecular architecture is characteristic of compounds investigated for their potential in medicinal chemistry and biochemical research. Compounds based on the 2-aminothiazole scaffold are widely studied due to their broad pharmacological applications and are frequently employed as intermediates in the synthesis of more complex molecules . The specific presence of both sulfonyl and sulfanyl functional groups on the thiazole ring suggests this compound may be of interest for exploring enzyme inhibition. Research on analogous sulfonamide and thiazole derivatives has demonstrated significant inhibitory potential against various enzymes, such as urease, α-glucosidase, and α-amylase, which are key targets in developing therapies for conditions like diabetes and infections caused by urease-producing bacteria . The structural components of this compound, including the 5-chloro substituent and the 4-methylbenzenesulfonyl group, are common in patented pharmacologically active compounds, indicating its value as a building block in drug discovery research . This product is intended for research purposes in a controlled laboratory environment only. It is not for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

2-[[5-chloro-4-(4-methylphenyl)sulfonyl-1,3-thiazol-2-yl]sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11ClN2O3S3/c1-7-2-4-8(5-3-7)21(17,18)11-10(13)20-12(15-11)19-6-9(14)16/h2-5H,6H2,1H3,(H2,14,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SZLFMGWVXHVDAT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)C2=C(SC(=N2)SCC(=O)N)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11ClN2O3S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 2-{[5-Chloro-4-(4-methylbenzenesulfonyl)-1,3-thiazol-2-yl]sulfanyl}acetamide typically involves multiple steps. One common synthetic route starts with the preparation of 5-chloro-4-(4-methylbenzenesulfonyl)-1,3-thiazole, which is then reacted with a suitable sulfanyl acetamide derivative under controlled conditions. The reaction conditions often include the use of anhydrous solvents and catalysts to ensure high yield and purity .

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles like amines or thiols. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

2-{[5-Chloro-4-(4-methylbenzenesulfonyl)-1,3-thiazol-2-yl]sulfanyl}acetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-{[5-Chloro-4-(4-methylbenzenesulfonyl)-1,3-thiazol-2-yl]sulfanyl}acetamide involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with proteins, potentially inhibiting their function. The thiazole ring can also interact with various biological pathways, affecting cellular processes .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s structural and functional attributes can be compared to related sulfonamide-thiazole or acetamide derivatives. Below is a detailed analysis based on available data:

Structural Analogues from Published Studies

describes four compounds with acetamide and sulfanyl linkages, though their core heterocycles differ (e.g., 1,3,4-oxadiazole vs. 1,3-thiazole). Key structural and functional comparisons include:

Compound Name & Structure Molecular Weight (g/mol) Melting Point (°C) Bioactivity (IC₅₀ or % Inhibition) Key Structural Differences vs. Target Compound
N-(5-Chloro-2-methylphenyl)-2-{[5-(1H-indol-3-ylmethyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide (8t) 428.5 Not reported Moderate LOX inhibition (~40%) Oxadiazole core; indole substituent; lacks tosyl group
N-(2-Ethoxy-6-methylphenyl)-2-{[5-(1H-indol-3-ylmethyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide (8u) 422 Not reported Weak α-glucosidase inhibition Ethoxy group; oxadiazole core; no chlorine or tosyl moieties
N-(2-Methyl-6-nitrophenyl)-2-{[5-(1H-Indol-3-ylmethyl)-1,3,4-oxadiazol-2-yl]sulfanyl} acetamide (8v) 423 Not reported BChE inhibition (~50%) Nitro group; oxadiazole core; no thiazole or tosyl groups
Target Compound: 2-{[5-Chloro-4-(4-methylbenzenesulfonyl)-1,3-thiazol-2-yl]sulfanyl}acetamide ~385 (estimated) Not available Not reported Thiazole core; tosyl and chlorine substituents

Key Observations:

Core Heterocycle Influence : The target compound’s 1,3-thiazole core may confer greater metabolic stability compared to oxadiazole-based analogues (e.g., 8t–8v), as thiazoles are less prone to hydrolytic cleavage .

Bioactivity Gaps : While analogues like 8t and 8v show moderate enzyme inhibition (LOX, BChE), the target compound’s bioactivity remains uncharacterized in the provided evidence. Its chlorine atom and tosyl group may synergize for enhanced target affinity, as seen in other sulfonamide-thiazole hybrids .

Comparison with Sulfonamide-Thiadiazole Hybrids

lists compounds like N-(4-fluorophenyl)-2-[(3-methylsulfanyl-1,2,4-thiadiazol-5-yl)sulfanyl]acetamide (511276-56-5), which share the sulfanylacetamide motif but replace the thiazole with a thiadiazole ring. Thiadiazoles generally exhibit higher electronegativity, which could alter solubility and reactivity compared to the target compound’s thiazole core .

Research Findings and Limitations

  • Synthesis: The target compound’s synthesis likely follows routes similar to those in , involving sulfonylation of a thiazole precursor.
  • Bioactivity Data: No direct biological screening data for the target compound is available in the cited sources.
  • Structural Advantages : The combination of a tosyl group and chlorine atom may improve pharmacokinetic properties (e.g., membrane permeability) relative to simpler acetamide derivatives .

Biological Activity

The compound 2-{[5-Chloro-4-(4-methylbenzenesulfonyl)-1,3-thiazol-2-yl]sulfanyl}acetamide is a thiazole derivative with potential biological activities. Thiazole derivatives have been widely studied for their pharmacological properties, including anticancer, antimicrobial, and anti-inflammatory activities. This article reviews the biological activity of this specific compound, focusing on its mechanisms of action, efficacy in various assays, and potential therapeutic applications.

  • Molecular Formula : C12H11ClN2O3S3
  • Molecular Weight : 378.9 g/mol
  • CAS Number : 690986-84-6

The biological activity of thiazole derivatives is often attributed to their ability to interact with various biological targets. The specific mechanism of action for this compound has not been extensively characterized; however, studies on similar compounds suggest several pathways:

  • Inhibition of Enzymatic Activity : Many thiazole derivatives act as inhibitors of enzymes such as acetylcholinesterase (AChE), which is crucial in neurodegenerative diseases like Alzheimer's.
  • Antiproliferative Effects : Compounds in this class have shown promise in inhibiting cancer cell proliferation by affecting cell cycle regulation and inducing apoptosis.

Anticancer Activity

Recent studies have demonstrated the antiproliferative effects of thiazole derivatives against various cancer cell lines. For instance:

CompoundCell LineIC50 (µM)Mechanism of Action
2MCF-7 (Breast)5.73Inhibition of VEGFR-2, induction of apoptosis
4MDA-MB-231 (Breast)12.15Cell cycle arrest at G1 phase

These findings indicate that thiazole derivatives can significantly inhibit the growth of breast cancer cells through multiple mechanisms, including apoptosis and cell cycle regulation .

Acetylcholinesterase Inhibition

Compounds similar to this compound have been tested for AChE inhibition:

CompoundIC50 (µM)Reference
3i2.7

This suggests potential applications in treating Alzheimer's disease by enhancing acetylcholine levels through AChE inhibition.

Case Studies

  • Study on Anticancer Properties : A study evaluated a series of thiazole derivatives for their antiproliferative activity against breast cancer cell lines. The results indicated that certain derivatives exhibited significant inhibitory effects on cell proliferation and induced apoptosis .
  • Neuroprotective Effects : Research has shown that thiazole compounds can protect neuronal cells from oxidative stress and neuroinflammation, suggesting their potential use in neurodegenerative disease therapies .

Q & A

Q. What are the optimal synthetic routes for 2-{[5-Chloro-4-(4-methylbenzenesulfonyl)-1,3-thiazol-2-yl]sulfanyl}acetamide?

  • Methodological Answer : The synthesis typically involves three key steps:

Introduction of the sulfonyl group : React 4-methylbenzenesulfonyl chloride with a thiazole intermediate under basic conditions (e.g., triethylamine) .

Formation of the thioether linkage : Use a nucleophilic substitution reaction between the sulfonylated thiazole and a thiol-containing acetamide precursor.

Purification : Employ recrystallization or column chromatography to isolate the final compound.
Example conditions: Lawesson’s reagent for cyclization and oxidative chlorination for sulfonyl chloride intermediates .

Q. How can spectroscopic methods confirm the structural integrity of the compound?

  • Methodological Answer :
  • NMR Spectroscopy : Analyze 1H^1H and 13C^{13}C NMR spectra to verify the presence of key groups (e.g., sulfonyl, thiazole, and acetamide moieties) .
  • Mass Spectrometry (MS) : Confirm molecular weight (e.g., 477.6 g/mol) and fragmentation patterns .
  • Infrared (IR) Spectroscopy : Identify functional groups like S=O (sulfonyl, ~1350–1150 cm1^{-1}) and C=O (acetamide, ~1650 cm1^{-1}) .

Q. What purification techniques are recommended post-synthesis?

  • Methodological Answer :
  • Recrystallization : Use solvents like ethanol or ethyl acetate to remove impurities .
  • Column Chromatography : Optimize mobile phases (e.g., chloroform:methanol 7:3) for separation .
  • HPLC : For high-purity requirements, employ reverse-phase HPLC with acetonitrile/water gradients .

Advanced Research Questions

Q. How can low yields in sulfonyl chloride intermediate formation be addressed?

  • Methodological Answer :
  • Catalyst Optimization : Use Lewis acids (e.g., ZnCl2_2) to enhance electrophilic substitution efficiency .
  • Temperature Control : Maintain 0–5°C during sulfonylation to minimize side reactions .
  • Inert Atmosphere : Conduct reactions under nitrogen to prevent oxidation of sensitive intermediates .

Q. How to resolve contradictions in reported biological activity data?

  • Methodological Answer :
  • Assay Validation : Replicate studies under standardized conditions (e.g., pH, temperature) and include positive controls (e.g., known enzyme inhibitors) .
  • Orthogonal Assays : Cross-validate using multiple methods (e.g., LOX inhibition and BChE assays) .
  • Purity Analysis : Verify compound purity via HPLC and NMR to rule out impurities affecting bioactivity .

Q. What computational approaches predict binding interactions with biological targets?

  • Methodological Answer :
  • Molecular Docking : Use software like AutoDock Vina to model interactions with enzymes (e.g., α-glucosidase or LOX active sites) .
  • MD Simulations : Run 100-ns simulations in GROMACS to assess binding stability under physiological conditions .
  • QSAR Modeling : Corrogate substituent effects (e.g., chloro vs. methoxy groups) on activity .

Q. How to optimize enantiomeric purity for chiral analogs?

  • Methodological Answer :
  • Chiral Chromatography : Use Chiralpak columns with hexane:isopropanol mobile phases .
  • Crystallography : Perform single-crystal X-ray diffraction (SHELX suite) to confirm absolute configuration .
  • Kinetic Resolution : Employ lipase-catalyzed asymmetric hydrolysis of racemic mixtures .

Q. How to analyze reaction by-products using HPLC?

  • Methodological Answer :
  • Gradient Elution : Use 0.1% TFA in water/acetonitrile gradients (5–95% over 30 min) to separate by-products .
  • LC-MS Coupling : Identify unknown peaks via high-resolution MS (e.g., Q-TOF) .
  • Method Validation : Assess linearity (R2^2 > 0.99), LOD/LOQ, and repeatability per ICH guidelines .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-{[5-Chloro-4-(4-methylbenzenesulfonyl)-1,3-thiazol-2-yl]sulfanyl}acetamide
Reactant of Route 2
2-{[5-Chloro-4-(4-methylbenzenesulfonyl)-1,3-thiazol-2-yl]sulfanyl}acetamide

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